7-Methyl-alpha-ethyltryptamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13712-80-6 |
|---|---|
Molecular Formula |
C13H18N2 |
Molecular Weight |
202.30 g/mol |
IUPAC Name |
1-(7-methyl-1H-indol-3-yl)butan-2-amine |
InChI |
InChI=1S/C13H18N2/c1-3-11(14)7-10-8-15-13-9(2)5-4-6-12(10)13/h4-6,8,11,15H,3,7,14H2,1-2H3 |
InChI Key |
NBLFITFQOPGXLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CNC2=C(C=CC=C12)C)N |
Origin of Product |
United States |
Ii. Chemical Synthesis Methodologies for 7 Methyl Alpha Ethyltryptamine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of 7-Methyl-alpha-ethyltryptamine reveals several logical disconnections. The primary disconnection occurs at the C3-position of the indole (B1671886) ring, separating the 7-methylindole (B51510) nucleus from the alpha-ethylaminopropyl side chain. This approach allows for the independent synthesis of these two key fragments, which are then coupled in a later step.
A common strategy involves the reaction of a 7-methylindole derivative with a suitable electrophile to introduce the side chain. Alternatively, the side chain can be constructed from a precursor already attached to the indole ring.
Indole Ring System Construction Approaches
Achieving regioselective methylation at the C7 position of the indole ring is a significant synthetic challenge. Several methods have been developed to address this:
Starting from 2,6-dimethylformanilide: One reported method involves the reaction of 2,6-dimethylformanilide with potassium ethoxide to yield 7-methylindole. wikipedia.org
From 2-methylaniline: Another approach begins with 2-methylaniline, which is reacted with epichlorohydrin (B41342) to form N-hydroxyethyl-2-methylaniline. This intermediate is then treated with a tin/activated carbon catalyst in the presence of 2-methylaniline to produce 7-methylindole with a reported yield of 64.3%. guidechem.com
Leimgruber-Batcho indole synthesis: A versatile method involves the reaction of a substituted ortho-nitrotoluene with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form a β-dimethylamino-2-nitrostyrene intermediate. guidechem.com Subsequent reduction with iron powder in acetic acid leads to the formation of the indole ring. guidechem.com This method can be adapted to produce 7-methylindole by starting with 2-nitro-6-methyltoluene.
Palladium-catalyzed hydrogenation: A two-step process starting with 3,5-dimethyl-4-nitrotoluene and pyrrole (B145914) can be used. The initial reaction forms an intermediate which is then subjected to palladium-catalyzed hydrogenation to yield 7-methylindole. guidechem.com
Iridium-catalyzed C2-methylation: While not a direct route to 7-methylindole, recent advances in transition metal catalysis have shown the possibility of site-selective methylation of the indole nucleus. For instance, an iridium(III) catalyst has been used for the C2-selective methylation of indoles. diva-portal.orgrsc.org This highlights the potential for developing catalytic methods for C7-methylation.
| Starting Material | Reagents | Product | Yield | Reference |
| 2,6-dimethylformanilide | Potassium ethoxide | 7-Methylindole | Not specified | wikipedia.org |
| 2-methylaniline | 1. Epichlorohydrin 2. Sn/activated carbon, 2-methylaniline | 7-Methylindole | 64.3% | guidechem.com |
| Substituted ortho-nitrotoluene | 1. DMFDMA 2. Iron powder, acetic acid | Substituted indole | 64.9% (for 7-methylindole) | guidechem.com |
| 3,5-dimethyl-4-nitrotoluene | 1. Pyrrole, DMFDMA 2. 5% Pd/C, H₂ | 7-Methylindole | 82% | guidechem.com |
Elaboration of the Alpha-Ethylamine Side Chain
Once the 7-methylindole nucleus is obtained, the next phase involves the construction of the alpha-ethyl-2-aminoethyl side chain at the C3 position.
A common route to introduce the side chain involves a Henry reaction between 7-methylindole-3-carboxaldehyde (B1296166) and nitropropane, followed by reduction of the resulting nitroalkene. A patent describes the reaction of 7-methylindole-3-aldehyde with nitroethane in the presence of ammonium (B1175870) acetate (B1210297) to form 7-methyl-3-(2-nitrovinyl)indole, which can then be reduced to the corresponding tryptamine (B22526). google.com
Creating the chiral center at the alpha-position of the side chain with a specific stereochemistry requires stereoselective methods.
Reductive Amination: A key method for preparing optically pure alpha-methyltryptamines involves the reductive amination of a substituted indole-2-propanone with a chiral amine, such as an enantiomer of alpha-methylbenzylamine. nih.gov The resulting diastereomeric amines can then be separated chromatographically, followed by debenzylation to yield the pure enantiomers of the tryptamine. nih.gov
Biocatalysis: ω-Transaminases have been employed for the enantioselective synthesis of chiral amines. mdpi.com These enzymes can be used in a cascade reaction to produce specific enantiomers of α-methyltryptamine derivatives. mdpi.com
Enantioselective Synthesis and Chiral Resolution Techniques
The synthesis of individual enantiomers of this compound is crucial for studying its specific biological activities.
The preparation of optically pure stereoisomers can be achieved through two main strategies: asymmetric synthesis or resolution of a racemic mixture.
Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to direct the formation of one enantiomer over the other. For instance, enantioselective synthesis of related tryptamine derivatives has been achieved through catalytic asymmetric halocyclization and stereoselective sulfinimine allylation. mit.edu
Chiral Resolution: This method involves separating the enantiomers of a racemic mixture. A common technique is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization. Another approach is chiral chromatography, where the enantiomers are separated on a chiral stationary phase. nih.gov For example, the optical purity of alpha-methyltryptamine (B1671934) enantiomers has been established by chiral HPLC analysis of their 2-naphthoylamide derivatives. nih.gov
Chromatographic Methods for Enantiomeric Purity Assessment
The presence of a chiral center at the alpha position of the ethylamine (B1201723) side chain in this compound means it exists as two enantiomers. The assessment of enantiomeric purity is critical, and this is typically achieved using chiral chromatography, most notably High-Performance Liquid Chromatography (HPLC). researchgate.net
The separation of tryptamine enantiomers relies on the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed. For example, cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate) have been used successfully for the enantioseparation of various new psychoactive substances (NPS), including tryptamine derivatives. researchgate.net
The method involves passing a solution of the racemic mixture through an HPLC column packed with the CSP. The two enantiomers interact differently with the chiral environment of the stationary phase, causing them to travel through the column at different rates and elute at different times. This allows for their separation and quantification. cnr.it The choice of mobile phase—which can be normal-phase, reversed-phase, or polar-ionic—is crucial for achieving optimal resolution between the enantiomeric peaks. cnr.it Isocratic conditions, where the mobile phase composition remains constant, are often used for these separations. researchgate.net Optical purity can then be established by analyzing the resulting chromatogram. nih.gov
Table 1: Example HPLC Conditions for Tryptamine Enantioseparation
| Parameter | Condition | Source |
|---|---|---|
| Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenyl-carbamate) | researchgate.net |
| Column | Waters Acquity UPC² Trefoil™ CEL1, 2.5 µm, 3.0 × 150 mm | researchgate.net |
| Mobile Phase | Isocratic mixture (e.g., acetonitrile/buffer) | researchgate.netjapsonline.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | japsonline.com |
| Detection | UV Absorbance (e.g., at 280 nm) or Mass Spectrometry (MS) | cnr.itjapsonline.com |
| Temperature | Controlled, e.g., 25°C or 35°C | cnr.itjapsonline.com |
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is essential for maximizing the yield of the desired product and ensuring high selectivity, thereby minimizing the formation of impurities. Key parameters that are typically adjusted include temperature, solvent, catalysts, and the stoichiometry of reagents. rsc.org
For syntheses involving the reduction of a nitrovinyl intermediate, such as 7-methyl-3-(2-nitrobut-1-en-1-yl)-1H-indole, to form 7-Me-αET, the choice of reducing agent is critical. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous non-hydroxylic solvent such as diethyl ether or tetrahydrofuran (B95107) are commonly used for this transformation. google.commdma.ch The reaction temperature must be carefully controlled; while often initiated at room temperature, refluxing may be required to drive the reaction to completion. google.com
In multi-step syntheses, optimizing each step is crucial. For example, in a potential Japp–Klingemann reaction followed by a Fischer-type cyclization to form the indole ring system, the pH, temperature, and reaction time for each step would need to be fine-tuned. tandfonline.com The use of specific additives can also influence the outcome; for instance, in certain CO₂ fixation reactions used to build complex molecules, the addition of acetic acid and water was found to be sensitive to temperature, with optimal yields achieved at specific temperatures for different stages of the reaction. rsc.org A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for yield and purity.
Table 2: Factors for Optimization in Tryptamine Synthesis
| Parameter | Influence on Reaction | Source |
|---|---|---|
| Temperature | Affects reaction rate and can influence the formation of side products. Optimal temperatures can vary between reaction steps. | rsc.org |
| Solvent | The choice of solvent (e.g., ether, dioxane, tetrahydrofuran) can impact solubility of reagents and reaction pathways. | google.com |
| Reducing Agent | The type and amount of reducing agent (e.g., LiAlH₄) directly affect the efficiency of the reduction of nitro or carbonyl groups. | google.commdma.ch |
| Catalyst | In reactions like reductive amination or cyclization, the choice and concentration of the catalyst are critical for yield. | nih.gov |
| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time can promote the formation of degradation products. | google.com |
| pH/Additives | The pH of the medium and the presence of additives can significantly alter reaction pathways and yields. | rsc.org |
Analytical Characterization of Synthetic Intermediates and Final Products
A comprehensive analytical characterization is required to confirm the identity, structure, and purity of synthetic intermediates and the final this compound product. This is typically accomplished using a combination of spectroscopic and chromatographic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying the compound and any impurities. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The retention time and the fragmentation pattern in the mass spectrum serve as a fingerprint for the compound, allowing for its unambiguous identification. japsonline.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information about the number and types of hydrogen atoms and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. The chemical shifts, integration, and coupling patterns confirm the precise arrangement of atoms, including the position of the methyl and ethyl groups on the tryptamine scaffold. acs.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H stretch of the indole ring and the primary amine, C-H stretches for the aromatic and alkyl groups, and C=C stretches for the aromatic ring. acs.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, confirming that the synthesized product has the correct atomic composition (C₁₃H₁₈N₂ for 7-Me-αET). acs.org
High-Performance Liquid Chromatography (HPLC): In addition to its use in chiral separations, HPLC with a UV or MS detector is used to assess the purity of the final product by separating it from any remaining starting materials or by-products. japsonline.com
Table 3: Analytical Techniques for Characterization
| Technique | Information Provided | Source |
|---|---|---|
| GC-MS | Compound identification via retention time and mass fragmentation pattern; purity assessment. | japsonline.comresearchgate.net |
| NMR (¹H, ¹³C) | Detailed structural elucidation, confirmation of atom connectivity and chemical environment. | acs.org |
| FT-IR | Identification of functional groups (e.g., N-H, C-H, C=C). | acs.org |
| HRMS | Precise mass measurement for elemental formula determination. | acs.org |
| HPLC | Purity analysis and quantification; enantiomeric purity assessment when using a chiral column. | cnr.itjapsonline.com |
Iii. Structure Activity Relationships Sar and Molecular Design
Fundamental Principles of Structure-Activity Relationships in Tryptamines
The tryptamine (B22526) scaffold offers numerous positions for substitution, each influencing the molecule's interaction with biological systems. Key structural features that govern activity include substitutions on the indole (B1671886) nucleus (e.g., at the 4, 5, 6, or 7-positions), modifications to the terminal amine (N,N-dialkylation), and alterations to the ethylamine (B1201723) side chain, such as alpha-alkylation. nih.govblossomanalysis.com The primary mechanism for many psychoactive tryptamines is the activation of serotonin (B10506) 5-HT2A receptors. nih.govblossomanalysis.comresearchgate.net
To predict and understand the biological activities of tryptamine derivatives, researchers employ various theoretical and computational models. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. rsc.org
One advanced technique is the Holographic QSAR (HQSAR), a 2D fragment-based method that does not require 3D alignment of molecules. nih.gov This model involves generating structural fragments of each molecule, encoding these fragments into a molecular hologram, and then using partial least squares (PLS) statistical methods to generate predictive QSAR models. nih.gov HQSAR can create models with high predictive value for large datasets, and the results can be visualized through contribution maps, which color-code atoms based on their contribution to the molecule's activity. nih.gov
Other computational approaches include 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which analyze the steric and electrostatic fields of a molecule. mdpi.com Molecular docking simulations are also used to predict the binding orientation of a ligand within the active site of a receptor or enzyme, providing insights into specific molecular interactions. nih.gov
Impact of the 7-Methyl Substitution on Pharmacological Activity
The addition of a methyl group at the 7-position of the indole ring significantly modifies the pharmacological properties of the alpha-ethyltryptamine scaffold. Studies on related N,N-dimethyltryptamines (DMTs) have shown that a 7-methyl substitution can increase serotonin receptor affinity. nih.govreddit.com For instance, both 7-Me-DMT and 5-OMe-7-Me-DMT show a higher pA2 value (a measure of antagonist affinity) than DMT itself. nih.govreddit.com However, larger substituents at this position, such as ethyl or bromo groups, may lead to compounds that act as antagonists or weak partial agonists despite having high receptor affinity. reddit.com
7-Methyl-alpha-ethyltryptamine (7-Me-αET) displays similar pharmacological effects to its parent compound, αET, but with markedly increased potency in key areas. wikipedia.org Research indicates that 7-Me-αET is approximately 3 to 4 times more potent as a serotonin releasing agent compared to αET. reddit.comwikipedia.org Furthermore, its potency as a monoamine oxidase (MAO) inhibitor is even more significantly enhanced.
The most pronounced effect of the 7-methyl substitution is the dramatic increase in monoamine oxidase (MAO) inhibition. Early research demonstrated that while αET itself is a weak MAO inhibitor, the addition of a methyl group at the 7-position increases this inhibitory activity by an order of magnitude. wikipedia.orgnih.gov
Interactive Data Table: MAO Inhibition of αET and 7-Me-αET
| Compound | MAO Inhibition (IC50) | Potency vs. αET |
| Alpha-Ethyltryptamine (αET) | 2.6 x 10⁻⁴ M | 1x |
| (-)-7-Methyl-αET | 2.1 x 10⁻⁵ M | ~12.4x |
| (+)-7-Methyl-αET | 2.6 x 10⁻⁵ M | ~10x |
Data sourced from Hester et al. (1964) as cited in other reviews. nih.govacs.org
This enhanced MAOI activity suggests that the 7-methyl group improves the molecule's fit or interaction within the active site of the MAO enzyme. nih.govacs.org
Role of the Alpha-Ethyl Group in Determining Pharmacological Profile
The substitution of an ethyl group at the alpha-carbon of the tryptamine side chain is a critical structural feature that distinguishes αET and its derivatives from other tryptamines like serotonin or DMT. This alpha-alkylation protects the molecule from rapid degradation by monoamine oxidase A, prolonging its duration of action. wikipedia.org
Comparing alpha-ethyltryptamine (αET) with its lower homolog, alpha-methyltryptamine (B1671934) (αMT), provides valuable SAR insights. The extension of the alpha-methyl group to an alpha-ethyl group results in distinct pharmacological shifts. acs.org While both compounds are monoamine releasers and weak MAOIs, this "homologation" can alter their receptor interaction profiles and subjective effects. wikipedia.orgwikipedia.org
For example, in animal drug discrimination studies, the stimulus effects of αET are shown to be complex. The (+)-enantiomer of αET substitutes for the hallucinogen DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane), while the (-)-enantiomer substitutes for the stimulant (+)-amphetamine. nih.gov Both isomers produce effects similar to MDMA. nih.gov This contrasts with αMT, which is generally considered a more classical psychedelic-stimulant. wikipedia.org This suggests that increasing the size of the alpha-alkyl group from methyl to ethyl can modulate the balance between stimulant, hallucinogenic, and entactogenic properties. scispace.com
Interactive Data Table: Comparative Enantiomer Activity in Rats
| Compound | Substitution for (+)amphetamine (Stimulant-like) | Substitution for DOM (Hallucinogen-like) |
| (-)-αET | Yes (ED50 = 7.8 mg/kg) | No |
| (+)-αET | No | Yes (ED50 = 2.7 mg/kg) |
Data sourced from Glennon et al. (2001). nih.gov
This demonstrates that the alpha-ethyl group is a key determinant of the compound's pharmacological profile, influencing its interaction with various neurotransmitter systems and resulting in a complex mechanism of action. nih.gov
Identification of Critical Structural Motifs for Bioactivity
The pharmacological profile of 7-Me-αET is determined by several key structural components that are essential for its biological interactions. These motifs include the core tryptamine scaffold, the methyl group on the indole ring, and the α-ethyl group on the side chain.
The fundamental tryptamine structure, which consists of an indole ring connected to an amino group by a two-carbon spacer, serves as the foundational scaffold for interaction with monoaminergic systems. nih.gov The addition of an ethyl group at the alpha-position of the ethylamine side chain is a critical modification. This α-ethyl moiety significantly influences the compound's interaction with metabolic enzymes and its receptor binding profile.
The most defining feature of 7-Me-αET is the methyl group at the 7-position of the indole ring. This substitution dramatically enhances its potency compared to its parent compound, α-ethyltryptamine (αET). Research conducted in the early 1960s demonstrated that 7-Me-αET is approximately 10 times more potent as a monoamine oxidase inhibitor (MAOI) than αET. wikipedia.org Furthermore, it acts as a more potent serotonin releasing agent, with its potency being 3-4 times greater than that of αET. wikipedia.org The optical isomers of 7-Me-αET were found to be nearly equipotent as MAO inhibitors. nih.govacs.org This indicates that the 7-methyl group is a critical determinant of the compound's heightened bioactivity.
| Compound | MAO Inhibition (IC₅₀) |
|---|---|
| α-Ethyltryptamine (αET) | 2.6 x 10⁻⁴ M |
| (-)-7-Methyl-α-ethyltryptamine | 2.1 x 10⁻⁵ M |
| (+)-7-Methyl-α-ethyltryptamine | 2.6 x 10⁻⁵ M |
Rational Design Strategies for Novel this compound Analogs
The insights gained from the SAR of 7-Me-αET provide a foundation for the rational design of new analogs with potentially modified properties. Strategies primarily focus on systematic alterations to the indole ring and the side chain to explore the chemical space and optimize biological activity.
Altering the substitution pattern on the indole ring is a key strategy for developing novel analogs. The position and nature of the substituent can profoundly affect receptor affinity, selectivity, and metabolic stability.
Positional Isomerism : Moving the methyl group to other positions on the indole ring, such as the 4-position (4-methyl-α-ethyltryptamine), would likely alter the compound's pharmacological profile. caymanchem.com
Substitution with Other Functional Groups : Replacing the methyl group with other chemical moieties can fine-tune the electronic and steric properties of the molecule. Studies on the parent αET molecule have explored analogs with substitutions at various positions, including 5-methoxy, 6-methoxy, and 6-fluoro groups. nih.govacs.org A study on monomethoxy analogs of αET showed varied results in drug discrimination studies, where 7-OMe-αET and 6-OMe-αET fully substituted for αET, while 4-OMe-αET and 5-OMe-αET produced only partial or negligible substitution. uniba.it This suggests that the position of a methoxy (B1213986) group on the indole ring significantly impacts the resulting psychoactive effects.
| Compound | Substitution for αET | Effective Dose (ED₅₀) |
|---|---|---|
| 6-OMe-αET | Full Generalization | 6.26 mg/kg |
| 7-OMe-αET | Full Generalization | 2.78 mg/kg |
| 5-OMe-αET | Partial (40% max) | N/A |
| 4-OMe-αET | Negligible (20% max) | N/A |
The alpha-alkylamine side chain is another critical target for modification to create novel analogs. Variations in this part of the molecule can influence potency, duration of action, and the specific nature of the interaction with biological targets.
Altering the Alpha-Alkyl Group : The length and branching of the alkyl group at the alpha position are crucial. The parent compound, αET, is an α-ethyl derivative of tryptamine. wikipedia.org Its close structural relative, α-methyltryptamine (αMT), exhibits a different pharmacological profile, highlighting the importance of the ethyl versus methyl substituent. nih.govacs.org Exploring longer or branched alkyl chains could lead to compounds with altered metabolic stability and receptor interaction.
N-Alkylation : Modification of the terminal amine group (e.g., through methylation to create secondary or tertiary amines like in N,N-dimethyltryptamine or DMT) is a common strategy in tryptamine chemistry. nih.govacs.org Applying this to the 7-Me-αET scaffold could produce analogs with significantly different potencies and receptor binding profiles, potentially shifting activity between monoamine transporters and receptors.
Iv. Pharmacological Mechanisms of Action of 7 Methyl Alpha Ethyltryptamine
Monoamine Neurotransmitter System Modulation
7-Me-αET functions as a monoamine releasing agent, a type of drug that induces the release of neurotransmitters from the presynaptic neuron into the synapse. wikipedia.org This action increases the extracellular concentration of these neurotransmitters, thereby enhancing their signaling. wikipedia.org The primary mechanism involves reversing the normal function of monoamine transporters, causing them to move neurotransmitters out of the neuron instead of into it. wikipedia.org
Research has identified 7-Me-αET as a potent serotonin (B10506) (5-HT) releasing agent. wikipedia.org Studies indicate that it is approximately three to four times more potent in this capacity than its parent compound, alpha-ethyltryptamine (αET). wikipedia.org The 7-methyl substitution on the indole (B1671886) ring appears to significantly enhance its activity at the serotonin transporter (SERT), making it a highly selective serotonin releaser among related tryptamine (B22526) analogs. nih.gov
The mechanism by which 7-Me-αET and related compounds release serotonin involves direct interaction with the serotonin transporter on the presynaptic nerve terminal. wikipedia.orgdrugbank.com These agents act as substrates for the transporter, allowing them to enter the neuron. wikipedia.org Once inside, they disrupt the normal transport cycle, causing the transporter to reverse its direction of flow. This leads to the non-vesicular efflux of serotonin from the neuronal cytoplasm directly into the synaptic cleft. wikipedia.orgdrugbank.com This carrier-mediated exchange is a hallmark of monoamine releasing agents and is distinct from the mechanism of reuptake inhibitors, which simply block the transporter. wikipedia.org
While 7-Me-αET's primary action is on the serotonin system, it also demonstrates activity as a norepinephrine (B1679862) (NE) releasing agent. However, its potency at the norepinephrine transporter (NET) is considerably lower than its potency at SERT. The parent compound, αET, is approximately 28-fold more potent at inducing serotonin release than norepinephrine release, and it is expected that 7-Me-αET maintains this preference for serotonin. wikipedia.org
Similar to its effects on norepinephrine, 7-Me-αET also facilitates the release of dopamine (B1211576) (DA). The compound interacts with the dopamine transporter (DAT) to induce its release from presynaptic neurons. drugbank.com For the parent compound αET, the potency for dopamine release is about 10 times lower than for serotonin release. wikipedia.org This suggests that while 7-Me-αET is active as a dopamine releaser, this mechanism plays a secondary role compared to its powerful effects on the serotonin system. wikipedia.org
While specific EC₅₀ values for 7-Methyl-alpha-ethyltryptamine are not detailed in the available literature, a comparative analysis can be made using data from its parent compound, α-ethyltryptamine (αET). This comparison highlights the general preference of this class of compounds for the serotonin transporter. 7-Me-αET is noted to be a significantly more potent serotonin releaser than αET. wikipedia.org
| Compound | SERT Release EC₅₀ (nM) | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | Selectivity Profile |
|---|---|---|---|---|
| α-Ethyltryptamine (αET) | 23.2 | 232 | 640 | Serotonin > Dopamine > Norepinephrine nih.gov |
| 7-Methyl-α-ethyltryptamine (7-Me-αET) | Data not available | Data not available | Data not available | Potent and selective Serotonin Releaser wikipedia.orgnih.gov |
Serotonin (5-HT) Releasing Properties
Monoamine Oxidase (MAO) Inhibition Profile
In addition to its function as a monoamine releaser, 7-Me-αET is a potent inhibitor of monoamine oxidase (MAO), an enzyme family responsible for the breakdown of monoamine neurotransmitters. wikipedia.orgwikipedia.org Its inhibitory activity is approximately 10 times greater than that of αET. wikipedia.org Inhibition of MAO leads to increased availability of neurotransmitters like serotonin, dopamine, and norepinephrine within the neuron. drugs.com
Studies investigating the optical isomers of 7-Me-αET found them to be nearly equipotent as MAO inhibitors. nih.govacs.org The related compound, 7-methyl-alpha-methyltryptamine (7-Me-AMT), has been specifically identified as a potent, competitive inhibitor of the MAO-A isoform. nih.gov
| Compound Isomer | MAO Inhibition (IC₅₀) |
|---|---|
| (-)-7-Methyl-α-ethyltryptamine | 2.1 x 10⁻⁵ M nih.govacs.org |
| (+)-7-Methyl-α-ethyltryptamine | 2.6 x 10⁻⁵ M nih.govacs.org |
Reversible Inhibition Kinetics of MAO Enzymes
This compound functions as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. While kinetic studies specifically detailing the reversibility of 7-Me-αET are not extensively documented, the mechanism can be inferred from its parent compound, α-ethyltryptamine (αET). αET is established as a reversible inhibitor of MAO (RIMA) nih.govacs.org. Unlike irreversible MAOIs that form a permanent covalent bond with the enzyme, reversible inhibitors can detach, allowing the enzyme to regain function once the compound is cleared psychonautwiki.org. This property suggests that 7-Me-αET likely shares this characteristic of reversible inhibition.
Isoform Selectivity: MAO-A versus MAO-B
Monoamine oxidase exists in two primary isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities psychonautwiki.org. MAO-A preferentially metabolizes serotonin and norepinephrine, while both isoforms metabolize dopamine psychonautwiki.orgfrontiersin.org. The parent compound, αET, has been shown to be a selective inhibitor of the MAO-A isoform, with one report noting 80% inhibition of MAO-A acs.org. The potentiation of effects from indirectly-acting sympathomimetic amines is a known consequence of MAO-A inhibition, but not MAO-B inhibition frontiersin.orgnih.gov. Given that 7-Me-αET is a structural analog of αET, it is projected to exhibit a similar preferential selectivity for MAO-A over MAO-B. However, direct comparative inhibition studies are necessary to definitively establish its selectivity ratio.
Serotonin Receptor Agonism
Beyond its effects on monoamine metabolism, 7-Me-αET's pharmacological activity extends to direct interactions with serotonin (5-HT) receptors.
Characterization of Receptor Subtype Affinities and Efficacy
While comprehensive receptor binding and functional assay data for 7-Me-αET across the full spectrum of serotonin receptor subtypes are limited, its activity can be contextualized by examining its parent compound, αET. The (+)-isomer of αET is a partial agonist at the 5-HT2A receptor, with an EC50 value of 1,250 nM and a maximal effect (Emax) of 61% in a calcium mobilization assay nih.govwikipedia.orgnih.gov. The (-)-isomer of αET was found to be inactive at this receptor wikipedia.orgnih.gov. Racemic αET also demonstrates modest affinity for 5-HT1E and 5-HT1F receptors and interacts with 5-HT2B receptors nih.govwikipedia.org. This profile suggests that 7-Me-αET may also possess agonist activity, particularly at the 5-HT2A receptor, a key target for many tryptamine derivatives nih.govnih.gov. However, direct studies are required to determine the specific affinities (Ki) and efficacy (EC50, Emax) of 7-Me-αET's isomers at these and other serotonin receptor subtypes.
G-Protein Coupled Receptor Signaling Pathway Activation
Serotonin receptors are members of the G-protein coupled receptor (GPCR) superfamily nih.gov. Agonist binding to these receptors initiates a cascade of intracellular signaling events. For instance, the 5-HT2A receptor, a likely target for 7-Me-αET, primarily couples to Gq/G11 G-proteins nih.gov. Activation of this pathway leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium stores and activating protein kinase C, respectively, leading to a variety of downstream cellular responses nih.gov. Should 7-Me-αET act as an agonist at 5-HT2A or other G-protein coupled serotonin receptors, it would be expected to trigger these or similar signaling pathways, thereby transducing its extracellular binding into an intracellular physiological effect.
Mechanisms of Neurotransmitter Reuptake Inhibition
This compound is a potent modulator of monoamine transporters, though its primary mechanism is characterized as promoting neurotransmitter release rather than inhibiting reuptake. It is reported to be 3-4 times more potent as a serotonin-releasing agent than its parent compound, αET wikipedia.org. αET is a selective serotonin releasing agent (SSRA), with an EC50 value of 23.2 nM at the serotonin transporter (SERT) nih.govacs.org. It is approximately 10-fold more selective for SERT over the dopamine transporter (DAT; EC50 = 232 nM) and about 28-fold more selective over the norepinephrine transporter (NET; EC50 = 640 nM) nih.govacs.orgwikipedia.org. As a releasing agent, the compound acts as a transporter substrate. It is taken up into the presynaptic neuron and triggers a reversal of the transporter's normal function, causing an efflux of serotonin from the neuron into the synapse nih.gov. This action is distinct from that of a reuptake inhibitor, which simply blocks the transporter from clearing neurotransmitters from the synapse nih.gov. Given its enhanced potency, 7-Me-αET is a powerful and selective ligand for the serotonin transporter, functioning primarily to induce serotonin release.
Monoamine Transporter Releasing Potency of the Parent Compound α-Ethyltryptamine (αET)
| Transporter | EC50 (nM) | Reference |
|---|---|---|
| Serotonin (SERT) | 23.2 | nih.govacs.org |
| Dopamine (DAT) | 232 | nih.govacs.org |
| Norepinephrine (NET) | 640 | nih.govacs.org |
Interactions with Other Neurotransmitter Systems
The primary mechanism through which this compound (7-Me-αET) is understood to interact with various neurotransmitter systems is its potent inhibition of monoamine oxidase (MAO). wikipedia.orgnih.gov Monoamine oxidase is a critical enzyme responsible for the degradation of several key neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, 7-Me-αET effectively increases the synaptic levels of these monoamines, leading to enhanced neurotransmission.
Research has demonstrated that 7-Me-αET is a significantly more potent monoamine oxidase inhibitor (MAOI) than its parent compound, α-ethyltryptamine (αET). wikipedia.orgnih.gov Specifically, studies have shown it to be approximately 10 times more potent as an MAOI. wikipedia.org This inhibition is a key aspect of its pharmacological profile and is shared with other potent MAOIs.
In addition to its potent MAO inhibitory activity, 7-Me-αET also functions as a serotonin releasing agent, being 3-4 times more potent in this regard than αET. wikipedia.org This dual action of inhibiting serotonin's primary metabolic enzyme while also promoting its release leads to a significant increase in serotonergic activity.
A study investigating the in vitro monoamine oxidase inhibition potential of several alpha-methyltryptamine (B1671934) analogs found that 7-Me-αET was a potent inhibitor of MAO-A. nih.gov The IC₅₀ value, which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for 7-Me-αET and compared with other compounds. The optical isomers of this compound have been shown to be nearly equipotent in their MAO inhibitory effects. nih.govacs.org
Table 1: Comparative Monoamine Oxidase (MAO) Inhibition
Further research has identified 7-Me-αET as a competitive inhibitor of MAO-A, with an IC₅₀ value comparable to the well-known MAO-A inhibitors harmine and harmaline. nih.gov The study also noted that while many of the tested tryptamine analogs showed inhibitory properties against MAO-A, only a few also inhibited MAO-B at higher concentrations. nih.gov
Table 2: Compound Names Mentioned
V. in Vivo Pharmacological Characterization in Preclinical Animal Models
Methodological Framework for Preclinical Studies
A robust methodological framework is essential for the preclinical evaluation of 7-Me-αET. This framework encompasses the careful selection of animal models, the application of appropriate experimental paradigms, and adherence to best practices to ensure the research is both rigorous and reproducible.
The selection of an appropriate animal model is a foundational aspect of preclinical research and is guided by scientific and practical considerations biobide.com. The chosen model should ideally replicate key aspects of the human condition or physiological system under investigation to the greatest extent possible biobide.com. The choice of an animal model depends on the specific research question, which in turn dictates the primary outcome measures aofoundation.org.
For neuropharmacological studies of tryptamines, rodents, particularly rats and mice, are frequently used models. The rationale for their selection includes their well-characterized neuroanatomy and neurochemistry, the availability of established behavioral assays, and the potential for genetic modification siesascs.edu.in. When selecting a specific strain, factors such as the genetic background and known behavioral phenotypes are taken into account to minimize variability and ensure the relevance of the model to the study's objectives unc.eduresearchgate.net. The justification for a particular animal model should be based on its appropriateness as an analog, the transferability of the information to humans, and a thorough understanding of its biological properties researchgate.netnih.gov.
There are several categories of animal models that can be employed in research researchgate.netnih.gov:
Induced or experimental models: These models are created to mimic a specific human condition.
Spontaneous or natural models: These animals naturally exhibit conditions similar to those in humans.
Negative or nonreactive models: These serve as normal counterparts to disease models.
Orphan models: These are animal diseases with no known human equivalent.
The selection process also involves ethical considerations and the principle of the 3Rs: Replacement, Reduction, and Refinement, to ensure animal welfare aofoundation.orgsiesascs.edu.in.
A variety of experimental paradigms are utilized to assess the pharmacological effects of compounds like 7-Me-αET in animal models. These paradigms are designed to investigate the substance's impact on behavior, neurochemistry, and physiological functions.
For instance, locomotor activity assays are commonly used to characterize the stimulant or sedative effects of a substance. Studies on the related compound α-ethyltryptamine (αET) have employed such assays in mice to demonstrate its psychomotor stimulant properties nih.govacs.org. The Behavioral Pattern Monitor is another tool that can distinguish between the effects of different classes of psychoactive drugs by quantifying locomotor and investigatory responses in rats scispace.com.
Drug discrimination studies are a valuable paradigm for understanding the subjective effects of a compound. In these studies, animals are trained to distinguish between the effects of a known drug and a placebo. The ability of a novel compound to substitute for the training drug provides insights into its mechanism of action. For example, αET has been shown to substitute for MDMA in drug discrimination studies with rats, suggesting a similar subjective effect scispace.comnih.gov.
Ensuring the rigor and reproducibility of animal research is paramount for the validity of scientific findings researchgate.netncabr.org. Adherence to established best practices helps to minimize bias and enhance the translatability of preclinical data ncabr.orgbouviergrant.com. Key practices include:
Rigorous Experimental Design: This involves having a clear and detailed protocol, sufficient controls, and an adequate sample size determined by a power analysis unc.edunyu.edu. The research question should be well-defined and the study designed to answer a single primary question aofoundation.org.
Blinding and Randomization: To mitigate experimenter bias, procedures should be conducted blindly, where the experimenter is unaware of the treatment allocation. Animals should be randomly assigned to experimental groups bouviergrant.com.
Validation of Reagents: All biological and chemical resources, including the test compound itself, should be thoroughly validated to ensure their identity and purity nyu.edu.
Comprehensive Reporting: Publications should include sufficient detail for other researchers to replicate the study. The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines provide a checklist of essential information to include in research publications bouviergrant.com.
Data Management: All experimental procedures, reagents, and data analysis methods should be meticulously documented and the data stored securely unc.edu.
By implementing these best practices, researchers can increase the reliability and impact of their findings in the pharmacological characterization of novel compounds like 7-Me-αET.
Neurochemical Analysis in Vivo
In vivo neurochemical analysis provides direct insight into the effects of a compound on brain chemistry in a living organism. Techniques such as microdialysis and receptor occupancy studies are pivotal in elucidating the mechanisms of action of novel psychoactive substances.
Microdialysis is a widely used technique for sampling and measuring the concentrations of neurotransmitters and other small molecules in the extracellular fluid of the brain of a behaving animal nih.govnews-medical.netnih.gov. This method involves the implantation of a small, semi-permeable probe into a specific brain region microdialysis.com. A physiological solution is slowly perfused through the probe, allowing molecules from the extracellular space to diffuse across the membrane and be collected for analysis nih.gov.
The collected samples, known as dialysates, can then be analyzed using highly sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry, to quantify the levels of various neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) nih.govnews-medical.netresearchgate.net.
By measuring changes in neurotransmitter concentrations following the administration of a compound like 7-Me-αET, researchers can determine its effects on neurotransmitter release and reuptake. For example, based on its structural similarity to known serotonin releasing agents, it would be hypothesized that 7-Me-αET increases extracellular serotonin levels wikipedia.org. Microdialysis studies would be essential to confirm and quantify this effect in specific brain regions.
Table 1: Illustrative Data from a Hypothetical Microdialysis Study on 7-Methyl-alpha-ethyltryptamine
Note: The following table is for illustrative purposes only, as specific in vivo microdialysis data for this compound is not currently available in the public domain.
| Time Point (minutes) | Extracellular Serotonin (% of Baseline) | Extracellular Dopamine (% of Baseline) |
| -60 to 0 (Baseline) | 100 ± 10 | 100 ± 12 |
| 0 to 60 | 250 ± 30 | 120 ± 15 |
| 60 to 120 | 400 ± 45 | 150 ± 20 |
| 120 to 180 | 350 ± 40 | 130 ± 18 |
Receptor occupancy studies are used to determine the extent to which a drug binds to its target receptors in the brain at different doses sygnaturediscovery.com. This information is crucial for correlating the pharmacological effects of a compound with its engagement of specific neural targets. These studies can be conducted ex vivo, where an animal is treated with the compound, and then brain tissue is collected to measure the amount of drug bound to the receptors sygnaturediscovery.com.
Radioligand binding assays are a common method used in these studies. These assays involve using a radioactively labeled compound (a radioligand) that is known to bind to the target receptor. By measuring the displacement of the radioligand by the test compound, the affinity and occupancy of the test compound at the receptor can be determined sygnaturediscovery.com. Saturation analysis can also be performed to determine the density of receptors (Bmax) and the drug's dissociation constant (Kd) sygnaturediscovery.comnih.gov.
For 7-Me-αET, which is expected to interact with serotonin receptors, receptor occupancy studies would be employed to quantify its binding to different serotonin receptor subtypes (e.g., 5-HT2A). This would help to build a comprehensive understanding of its pharmacological profile and mechanism of action.
Behavioral Characterization and Phenotyping
Specific behavioral phenotyping studies for 7-Me-αET have not been published. The following sections describe the behavioral effects of the parent compound, α-ethyltryptamine (αET), to provide a potential framework for future investigations into its 7-methylated analogue.
Studies in rodent models have consistently demonstrated that αET produces a significant increase in locomotor activity. In rats, various doses of αET were found to significantly elevate locomotor activity, a characteristic shared with stimulants like MDMA and amphetamine, but not with classical hallucinogens nih.govscispace.com. This hyperlocomotor effect is believed to be mediated by the release of presynaptic serotonin, as pretreatment with the serotonin reuptake inhibitor fluoxetine (B1211875) has been shown to attenuate the hyperactivity induced by αET nih.govnih.gov.
Mouse locomotor activity was also significantly increased following αET administration nih.gov. The onset of this effect was noted to be slow, with a prolonged duration, and the peak effect occurring at the last measured time interval (125-185 minutes) with higher doses nih.govacs.org.
| Dose (mg/kg) | Animal Model | Observed Effect on Locomotor Activity | Reference |
|---|---|---|---|
| 5 | Rat | Significant Increase | nih.gov |
| 10 | Rat | Significant Increase | nih.gov |
| 20 | Rat | Significant Increase | nih.gov |
In conjunction with its effects on locomotion, αET has been shown to significantly decrease measures of investigatory behavior in rats nih.govnih.gov. This reduction in exploratory actions is a behavioral response also observed following the administration of MDMA or classical hallucinogens nih.gov.
There are no published drug discrimination studies specifically evaluating 7-Me-αET. However, research on closely related compounds provides some context. A recent study investigated several aryl-substituted monomethoxy analogs of αET, finding that 7-methoxy-α-ethyltryptamine (7-OMe-αET) completely generalized to the αET stimulus in rats trained to discriminate αET from saline uniba.itnih.gov.
The parent compound, αET, has been extensively studied in discriminative stimulus paradigms. It produces a complex stimulus with properties similar to stimulants and hallucinogens nih.govmdma.ch. Rats trained to discriminate αET from saline generalize to both of its optical isomers, S(−)α-ET and R(+)α-ET nih.gov. Furthermore, the αET stimulus generalizes to the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) and to N-methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), but only partially to (+)amphetamine nih.gov.
Studies using rats trained to discriminate other drugs have shown that αET substitutes for MDMA mdma.chnih.gov. The discriminative stimulus effects of αET appear to be stereoselective; the amphetamine-like stimulant properties reside primarily with the (-)isomer, while the DOM-like hallucinogenic character is associated with the (+)enantiomer nih.gov. Both isomers, however, are capable of producing an MDMA-like effect nih.gov.
| Training Drug | Test Compound | Result | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| (+)amphetamine | (-)α-ET | Full Substitution | 7.8 | nih.gov |
| (+)amphetamine | (+)α-ET | Partial Substitution (max 53%) | N/A | nih.gov |
| DOM | (+)α-ET | Full Substitution | 2.7 | nih.gov |
| DOM | (-)α-ET | Partial Substitution (max 33%) | N/A | nih.gov |
| MDMA | (-)α-ET | Full Substitution | 1.3 | nih.gov |
| MDMA | (+)α-ET | Full Substitution | 2.0 | nih.gov |
| α-ET | 7-OMe-α-ET | Full Substitution | 2.78 | nih.gov |
Electrophysiological Investigations
A comprehensive search of scientific literature reveals no published studies on the electrophysiological properties of this compound.
There is no available data from in vivo electrophysiological recordings that describe the effects of 7-Me-αET on the firing rates of neurons in any brain region.
There is no available data from studies investigating the effects of 7-Me-αET on evoked potentials in any specific brain regions.
Long-Term Exposure Studies and Adaptive Neurobiological Changes
Scientific literature detailing the long-term in vivo effects of this compound (7-Me-αET) in preclinical animal models is not currently available. Comprehensive studies investigating the adaptive neurobiological changes following chronic administration of this specific compound have not been published.
Receptor Desensitization and Downregulation
There is no specific data from preclinical animal models on receptor desensitization or downregulation resulting from long-term exposure to this compound. Research on how chronic administration of 7-Me-αET may impact the sensitivity and density of its target receptors, such as serotonin and dopamine receptors, has not been reported in the accessible scientific literature. Consequently, data tables quantifying changes in receptor affinity (Ki), density (Bmax), or functional sensitivity (EC50) following prolonged exposure to this compound cannot be provided.
Alterations in Gene and Protein Expression Profiles
There is a lack of published research on the alterations in gene and protein expression profiles in response to long-term exposure to this compound in preclinical animal models. Studies employing techniques such as RNA sequencing, microarrays, or proteomics to analyze changes in the expression of specific genes and proteins within relevant brain regions after chronic 7-Me-αET administration have not been documented. Therefore, no data is available to populate a table detailing changes in the expression of specific genes or proteins.
Vi. Metabolism and Biotransformation Pathways
General Principles of Xenobotic Metabolism
The metabolism of xenobiotics, such as drugs and other foreign compounds, is a crucial process for their detoxification and elimination from the body. longdom.org This biotransformation primarily occurs in the liver and is generally categorized into two main phases: Phase I and Phase II metabolism. longdom.orgwikipedia.orgwikipedia.org These phases work in concert to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites, which can be more easily excreted in urine or bile. longdom.orgwikipedia.org
Phase I Metabolic Reactions (e.g., Hydroxylation, Dealkylation)
Phase I reactions introduce or expose functional groups (like -OH, -NH2, -SH) on the parent molecule, which typically increases its polarity. longdom.orgusmlestrike.com These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. longdom.orgwikipedia.org The main types of Phase I reactions include:
Oxidation: This is the most common Phase I reaction, often involving the addition of an oxygen atom. For tryptamines, a key oxidative reaction is hydroxylation, where a hydroxyl (-OH) group is added to the indole (B1671886) ring. longdom.org For example, studies on αET have identified 6-hydroxy-αET as its major metabolite, indicating that hydroxylation is a primary metabolic route. acs.orgwikipedia.org
Reduction: These reactions involve the gain of electrons and are less common than oxidation.
Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water, typically affecting esters and amides. longdom.org
For tryptamine (B22526) derivatives, N-dealkylation (removal of alkyl groups from the nitrogen atom) and oxidative deamination (removal of an amine group) are also significant Phase I pathways. wikipedia.org
Phase II Metabolic Reactions (e.g., Glucuronidation, Sulfation)
Following Phase I, the modified compounds often undergo Phase II reactions, also known as conjugation reactions. wikipedia.orgwikipedia.org In this phase, an endogenous, polar molecule is attached to the functional group introduced during Phase I. This process significantly increases the water solubility of the metabolite, facilitating its excretion. longdom.orgusmlestrike.com Key Phase II reactions include:
Glucuronidation: This is a major conjugation pathway where glucuronic acid is attached to the metabolite. nih.gov The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Studies of α-MT have shown that its hydroxylated metabolites undergo extensive O-glucuronidation. mdpi.comnih.gov
Sulfation: This reaction involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs). O-sulfation of hydroxylated metabolites is another key pathway observed in the metabolism of α-MT. mdpi.comnih.gov
Acetylation: The addition of an acetyl group, as seen with the formation of N-acetyl metabolites of α-MT. mdpi.com
Identification and Characterization of 7-Methyl-alpha-ethyltryptamine Metabolites
Prediction of Metabolites Based on Related Tryptamines (e.g., Alpha-Methyltryptamine (B1671934) Metabolites)
The metabolism of 7-Me-αET is expected to follow the patterns observed for other α-alkylated tryptamines. The primary sites of metabolic activity would be the indole ring and the ethylamine (B1201723) side chain.
Hydroxylation: Aromatic hydroxylation is a dominant pathway for tryptamines. For αET, hydroxylation at the 6-position is the major metabolic step. acs.orgwikipedia.org In studies of α-MT in rats, both 6-hydroxy-α-MT and 7-hydroxy-α-MT were identified as urinary metabolites. nih.govtandfonline.com Given that the 7-position on 7-Me-αET is already occupied by a methyl group, hydroxylation is predicted to occur at other positions on the indole ring, most likely the 4-, 5-, or 6-positions.
Side-Chain Oxidation: Oxidation can also occur on the ethylamine side chain. For α-MT, 1'-hydroxy-α-MT and 2-oxo-α-MT have been detected in rat urine, indicating that the side chain is also a target for metabolic enzymes. nih.govtandfonline.com Similar side-chain oxidation is plausible for 7-Me-αET.
Phase II Conjugation: Following hydroxylation, the resulting metabolites are expected to undergo extensive Phase II conjugation. Based on α-MT metabolism, the hydroxylated metabolites of 7-Me-αET would likely be conjugated with glucuronic acid (O-glucuronidation) and sulfate (B86663) (O-sulfation) to form highly water-soluble compounds for excretion. mdpi.comnih.gov N-acetylation of the primary amine is also a possible pathway. mdpi.com
| Predicted Metabolite | Metabolic Reaction | Basis for Prediction (Analogous Metabolite) |
|---|---|---|
| 6-Hydroxy-7-Me-αET | Phase I: Aromatic Hydroxylation | 6-Hydroxy-αET (major metabolite of αET) acs.orgwikipedia.org; 6-Hydroxy-α-MT nih.gov |
| 4- or 5-Hydroxy-7-Me-αET | Phase I: Aromatic Hydroxylation | Hydroxylation occurs at various indole positions for tryptamines nih.gov |
| 1'-Hydroxy-7-Me-αET | Phase I: Side-Chain Hydroxylation | 1'-Hydroxy-α-MT nih.gov |
| 6-Hydroxy-7-Me-αET-Glucuronide | Phase II: O-Glucuronidation | Hydroxy-α-MT Glucuronide mdpi.com |
| 6-Hydroxy-7-Me-αET-Sulfate | Phase II: O-Sulfation | Hydroxy-α-MT Sulfate mdpi.com |
| N-Acetyl-7-Me-αET | Phase II: N-Acetylation | N-Acetyl-α-MT mdpi.com |
In Vitro Metabolic Stability Studies (e.g., Hepatic Microsomes, Hepatocytes)
In vitro (laboratory-based) systems are essential for studying drug metabolism and predicting how a compound will behave in vivo (in a living organism). researchgate.net The most common systems are:
Hepatic Microsomes: These are vesicles of the endoplasmic reticulum isolated from liver cells (hepatocytes). nih.gov They contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes and are widely used to assess metabolic stability and identify metabolites. nih.govyoutube.com
Hepatocytes: These are intact liver cells that contain the full range of metabolic enzymes and cofactors, providing a more comprehensive model of liver metabolism. youtube.comyoutube.com
While no in vitro studies for 7-Me-αET have been published, research on α-MT using pooled human hepatocytes has successfully identified its major metabolic pathways. mdpi.comnih.gov In these studies, α-MT was incubated with hepatocytes, and the resulting mixture was analyzed using advanced techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS) to identify metabolites. mdpi.com This approach revealed numerous metabolites formed through hydroxylation, sulfation, glucuronidation, and acetylation. mdpi.comnih.gov A similar experimental design would be expected to elucidate the metabolic profile of 7-Me-αET.
| Metabolite Class | Metabolic Reaction(s) |
|---|---|
| Hydroxy-α-MT | Hydroxylation |
| Hydroxy-α-MT Glucuronide | Hydroxylation, O-Glucuronidation |
| Hydroxy-α-MT Sulfate | Hydroxylation, O-Sulfation |
| N-Acetyl-α-MT | N-Acetylation |
| N-Glucuronide-α-MT | N-Glucuronidation |
| N-Acetyl-Hydroxy-α-MT Sulfate | N-Acetylation, Hydroxylation, O-Sulfation |
Source: Adapted from Malaca et al., 2023. mdpi.com
In Vivo Metabolite Profiling in Animal Models
Animal models, particularly rodents, are frequently used to study the in vivo metabolism of new compounds. snmjournals.org For tryptamines, studies typically involve administering the compound to the animal and collecting urine over a 24-hour period. The urine is then processed (often with enzymatic hydrolysis to cleave conjugates) and analyzed to identify the metabolites. nih.govtandfonline.com
No in vivo studies specifically on 7-Me-αET are documented. However, the in vivo metabolism of α-MT has been investigated in rats. nih.govtandfonline.comtandfonline.com In these studies, four key Phase I metabolites were identified in rat urine after oral administration, confirming that aromatic and side-chain hydroxylation are major biotransformation pathways in a living system. nih.govtandfonline.com These findings provide a strong basis for predicting the in vivo metabolites of 7-Me-αET, which would likely include hydroxylated products and their subsequent conjugates.
| Metabolite | Site of Metabolism |
|---|---|
| 6-Hydroxy-α-MT | Indole Ring |
| 7-Hydroxy-α-MT | Indole Ring |
| 1'-Hydroxy-α-MT | Side Chain |
| 2-Oxo-α-MT | Indole Ring |
Source: Adapted from Kanamori et al., 2008. nih.govtandfonline.com
Enzyme Systems Catalyzing this compound Biotransformation
The metabolism of 7-Me-αET is predicted to be catalyzed by several key enzyme systems responsible for the biotransformation of a wide array of drugs and xenobiotics. These include the Cytochrome P450 (CYP) superfamily, Flavin-Containing Monooxygenases (FMOs), and various conjugating enzymes like Uridine Diphosphate (B83284) Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).
The Cytochrome P450 (CYP) system is a major contributor to Phase I metabolism, primarily catalyzing oxidative reactions. mdpi.com For tryptamine analogues, CYP-mediated reactions are critical for their biotransformation. nih.govtandfonline.com Although direct evidence for 7-Me-αET is scarce, studies on related compounds suggest that several CYP isoforms are likely involved in its metabolism.
Key metabolic pathways for tryptamines mediated by CYP enzymes include:
Hydroxylation: This is a common oxidative reaction where a hydroxyl (-OH) group is added to the molecule. For 7-Me-αET, hydroxylation could occur on the indole ring (e.g., at the 4, 5, or 6-positions) or on the methyl group at the 7-position. Studies on the closely related α-methyltryptamine (αMT) have identified 6-hydroxy-α-MT as a major metabolite, suggesting that hydroxylation of the indole nucleus is a probable pathway. mdpi.comnih.gov
N-Dealkylation: While 7-Me-αET has a primary amine and is not N-alkylated, this pathway is relevant for other tryptamines.
O-Demethylation: This pathway is relevant for methoxy-substituted tryptamines, where enzymes like CYP2C19 and CYP2D6 remove a methyl group. nih.gov
Research on a range of tryptamine derivatives has implicated several specific CYP isoforms in their metabolism, including CYP1A2, CYP2C19, CYP2D6, and CYP3A4. nih.govtandfonline.comresearchgate.net For instance, CYP2D6 has been shown to be significantly involved in the metabolism of N,N-dimethyltryptamine (DMT). tandfonline.com Furthermore, various tryptamine-derived new psychoactive substances have been shown to be inhibitors of multiple CYP isoforms, which strongly suggests they are also substrates for these enzymes. core.ac.ukresearchgate.net Given its structure, 7-Me-αET is a plausible substrate for these same isoforms, likely undergoing hydroxylation as its primary Phase I metabolic transformation.
Table 1: Predicted CYP450-Mediated Phase I Metabolic Reactions for this compound
| Metabolic Reaction | Predicted Site of Action | Potential CYP Isoforms Involved | Predicted Metabolite |
|---|---|---|---|
| Indole Ring Hydroxylation | C4, C5, or C6 position | CYP2D6, CYP1A2, CYP2C19 | Hydroxy-7-methyl-α-ethyltryptamine |
Flavin-Containing Monooxygenases (FMOs) are another class of Phase I enzymes that catalyze the oxygenation of xenobiotics containing soft nucleophilic heteroatoms, such as nitrogen and sulfur. nih.govwikipedia.org The primary amine of the ethyltryptamine side chain in 7-Me-αET represents a potential site for FMO-mediated metabolism.
The primary reaction catalyzed by FMOs on amine-containing compounds is N-oxygenation, leading to the formation of N-oxides. wikipedia.orgnih.gov This pathway is a known metabolic route for other amine drugs and tryptamine derivatives like DMT, which can be metabolized to DMT-N-oxide. wikipedia.org While direct experimental data for 7-Me-αET is not available, its chemical structure makes it a plausible substrate for FMO enzymes, particularly FMO3, which is the most abundant form in the adult human liver. nih.gov FMO-catalyzed reactions generally lead to more polar, readily excreted metabolites, contributing to the detoxification of the parent compound. wikipedia.org
Following Phase I oxidative metabolism, the resulting metabolites, such as hydroxylated forms of 7-Me-αET, can undergo Phase II conjugation reactions. drughunter.comnih.gov Uridine Diphosphate Glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) are the primary enzyme families responsible for these conjugations.
Glucuronidation: UGTs catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid to a substrate. fiveable.me Hydroxylated metabolites of 7-Me-αET would be excellent substrates for UGTs, leading to the formation of O-glucuronides. This process significantly increases the water solubility of the metabolite, facilitating its elimination via urine or bile. Studies on αMT have confirmed the presence of glucuronide conjugates of its hydroxylated metabolites in urine. mdpi.comnih.gov
Sulfation: SULTs catalyze the transfer of a sulfonate group to a substrate. Similar to glucuronidation, sulfation increases the polarity of metabolites. Hydroxy-7-Me-αET is a likely candidate for sulfation, forming O-sulfate conjugates. The metabolic profile of αMT also includes the identification of O-sulfated metabolites. mdpi.com
These Phase II reactions are considered crucial detoxification steps, as the resulting conjugates are typically pharmacologically inactive and efficiently excreted from the body. drughunter.com
Table 2: Predicted Phase II Conjugation Pathways for this compound Metabolites
| Phase I Metabolite | Enzyme System | Reaction | Predicted Phase II Metabolite |
|---|---|---|---|
| Hydroxy-7-methyl-α-ethyltryptamine | UGTs | Glucuronidation | 7-Methyl-α-ethyltryptamine-O-glucuronide |
Stereoselective Metabolism of this compound Enantiomers
This compound possesses a chiral center at the alpha-carbon of the ethylamine side chain, meaning it exists as two distinct stereoisomers, or enantiomers: (R)-7-Me-αET and (S)-7-Me-αET. When chiral drugs are administered as a racemate (a 1:1 mixture of both enantiomers), their interaction with the chiral environment of the body, particularly metabolic enzymes, can be stereoselective. nih.gov This means that enzymes may metabolize one enantiomer at a different rate or via a different pathway than the other. nih.gov
While specific research into the stereoselective metabolism of 7-Me-αET is very limited, data on its interaction with monoamine oxidase (MAO) provides some insight. A 1964 study investigated the optical isomers of 7-Me-αET for their ability to inhibit MAO. The results showed that the (-)- and (+)-isomers were nearly equipotent in their inhibitory activity. nih.govacs.org
Table 3: MAO Inhibition Data for this compound Enantiomers
| Enantiomer | 50% MAO Inhibition Concentration (M) |
|---|---|
| (-)-7-Methyl-α-ethyltryptamine | 2.1 x 10⁻⁵ M |
| (+)-7-Methyl-α-ethyltryptamine | 2.6 x 10⁻⁵ M |
Data from Hester et al., 1964. acs.org
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | 7-Me-αET |
| alpha-Ethyltryptamine | αET |
| alpha-Methyltryptamine | αMT |
| N,N-Dimethyltryptamine | DMT |
| 6-hydroxy-alpha-methyltryptamine | 6-hydroxy-α-MT |
| Uridine diphosphate glucuronic acid | UDPGA |
Viii. Advanced Research Directions and Future Perspectives
Computational Chemistry and Molecular Modeling
Computational techniques are essential for predicting and explaining the interactions of small molecules with biological targets at an atomic level. For 7-Me-αET, these in silico methods can illuminate the structural basis of its potent activity and guide the design of novel compounds with tailored pharmacological profiles.
Ligand-Protein Docking and Binding Energy Calculations
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when bound to a protein target. abap.co.inabap.co.in This technique is invaluable for understanding how 7-Me-αET interacts with its primary targets, which are presumed to include the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and monoamine oxidase-A (MAO-A).
Future research would involve building or obtaining high-resolution 3D structures of these proteins and docking the 7-Me-αET molecule into their active sites. Such studies could predict the specific binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that anchor the ligand. For instance, docking into SERT would likely show interactions with key residues in the central binding pocket that are also involved in binding serotonin and selective serotonin reuptake inhibitors (SSRIs). nih.govresearchgate.net
Following docking, binding energy calculations (e.g., using Molecular Mechanics/Generalized Born Surface Area - MM/GBSA) would provide a quantitative estimate of the binding affinity. By comparing the calculated binding energies of 7-Me-αET with those of its parent compound, α-ethyltryptamine (αET), and other related tryptamines, researchers could build a computational model that explains the observed potency differences. wikipedia.org
Table 1: Illustrative Ligand-Protein Docking Results for 7-Me-αET This table presents hypothetical data for demonstration purposes.
| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Serotonin Transporter (SERT) | -9.8 | Asp98, Tyr176, Phe335 |
| Monoamine Oxidase A (MAO-A) | -8.5 | Tyr407, Tyr444, FAD cofactor |
| 5-HT2A Receptor | -9.2 | Asp155, Ser242, Phe339 |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-receptor complex over time. mdpi.com An MD simulation of 7-Me-αET bound to a target like the 5-HT2A receptor could provide critical insights into the mechanism of receptor activation or inhibition. nih.govresearchgate.net
Starting from a docked pose, an MD simulation would place the protein-ligand complex in a simulated physiological environment (a lipid bilayer with water and ions) and calculate the atomic motions over nanoseconds to microseconds. mdpi.com This would allow researchers to assess the stability of the binding pose, observe conformational changes in the receptor induced by the ligand, and identify allosteric communication pathways within the protein. nih.gov For example, simulations could test whether the binding of 7-Me-αET stabilizes an "active" or "inactive" conformation of the 5-HT2A receptor, helping to explain its functional effects. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular structures, described by molecular descriptors. nih.govnih.gov A robust QSAR model could be developed for a series of tryptamine (B22526) derivatives to predict their MAO inhibitory activity or serotonin-releasing potential. journaljpri.com
To build such a model, a dataset of tryptamine compounds, including 7-Me-αET, αET, and other analogues with experimentally measured activities, would be assembled. For each molecule, a wide range of molecular descriptors would be calculated, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to generate an equation that links a subset of these descriptors to the biological activity. nih.gov A predictive QSAR model could accelerate the discovery of new tryptamine derivatives with improved potency or selectivity. mdpi.com
Table 2: Example Molecular Descriptors for a Tryptamine QSAR Study This table presents hypothetical data for demonstration purposes.
| Compound | Molecular Weight (Da) | LogP | Topological Polar Surface Area (Ų) | MAO-A Inhibition (pIC50) |
|---|---|---|---|---|
| alpha-ethyltryptamine | 188.27 | 2.45 | 38.8 | 4.59 |
| 7-Methyl-alpha-ethyltryptamine | 202.30 | 2.91 | 38.8 | 5.59 |
| 5-Methoxy-alpha-ethyltryptamine | 218.29 | 2.35 | 47.9 | 5.15 |
Omics Technologies in Pharmacological Research
"Omics" technologies provide a global, high-throughput view of biological molecules, offering a systems-level understanding of a drug's effects. Applying proteomics and metabolomics to the study of 7-Me-αET would move beyond its direct targets to map its broader impact on cellular and organismal biology.
Proteomics for Target and Pathway Identification
Proteomics is the large-scale study of proteins, their expression levels, modifications, and interactions. metwarebio.com Investigating the effects of 7-Me-αET using proteomics could uncover novel protein targets and signaling pathways that are modulated by the compound. genedata.com This is particularly relevant for understanding the complex neurobiological changes underlying its psychoactive effects. nih.govnih.gov
A potential study could involve treating a relevant cell line (e.g., neuronal cells) or an animal model with 7-Me-αET and then using mass spectrometry-based proteomics to compare the protein expression profiles of treated versus control groups. plos.org Techniques like iTRAQ (isobaric tags for relative and absolute quantitation) could identify and quantify thousands of proteins simultaneously. nih.gov Such an analysis might reveal changes in the expression of synaptic proteins, enzymes involved in neurotransmitter synthesis, or proteins related to cellular stress and plasticity, providing a broader map of the compound's mechanism of action. researchgate.netmdpi.com
Metabolomics for Comprehensive Metabolic Profiling
Metabolomics involves the comprehensive measurement of all small-molecule metabolites in a biological sample, providing a functional readout of the cellular state. arome-science.com Applying metabolomics would be a powerful strategy to understand both the metabolism of 7-Me-αET itself and its downstream effects on endogenous biochemical pathways. hilarispublisher.comnih.govcreative-proteomics.com
Genetic and Genomic Approaches to Elucidate Mechanisms
To fully understand the molecular pathways modulated by 7-Me-αET, which is known to be a potent monoamine oxidase inhibitor and serotonin releasing agent, researchers are turning to powerful genomic tools. wikipedia.org These approaches can map the full spectrum of cellular responses to the compound, identifying not only primary targets but also downstream signaling cascades and adaptive changes.
Gene expression profiling offers a snapshot of the cellular response to a given stimulus. Techniques like RNA-Sequencing (RNA-Seq) can quantify the expression levels of thousands of genes simultaneously, providing an unbiased view of the transcriptomic changes induced by 7-Me-αET exposure in relevant biological systems.
A hypothetical study could involve exposing neuronal cell cultures or brain organoids to 7-Me-αET and performing RNA-Seq at various time points. The resulting data would highlight which genes and pathways are upregulated or downregulated. For instance, researchers would look for changes in genes related to:
Neurotransmission: Genes encoding for serotonin receptors, transporters (like SERT), and enzymes involved in neurotransmitter synthesis and metabolism.
Neuroplasticity: Immediate early genes (e.g., c-Fos, Arc), growth factors (e.g., BDNF), and structural proteins associated with synaptic remodeling.
Cellular Stress and Inflammation: Genes involved in oxidative stress responses and inflammatory signaling, given the known risks associated with similar compounds. wikipedia.org
This approach allows for the identification of potential biomarkers of exposure and effect, and can generate new hypotheses about the compound's mechanism of action. nih.gov
Table 1: Hypothetical RNA-Seq Experimental Design for 7-Me-αET
| Parameter | Description |
| Model System | Human induced pluripotent stem cell (iPSC)-derived cortical neurons or brain organoids. |
| Exposure Groups | Vehicle Control, Low-Dose 7-Me-αET, High-Dose 7-Me-αET. |
| Time Points | 1 hour, 6 hours, 24 hours post-exposure to capture immediate and secondary gene expression changes. |
| Analysis | Differential Gene Expression (DGE) analysis to identify significantly up- or down-regulated genes. |
| Downstream Analysis | Gene Ontology (GO) and Pathway Enrichment Analysis (e.g., KEGG) to identify affected biological processes. |
While gene expression data can suggest pathways of interest, functional genomics tools like CRISPR-Cas9 are essential for validating whether these genes are truly critical to the compound's effects. youtube.com CRISPR-based screening allows for the systematic knockout of individual genes in a high-throughput manner to identify those that modify the cellular response to 7-Me-αET. umn.edumdpi.com
For example, a CRISPR knockout screen could be performed in a cell line expressing the serotonin 2A receptor (5-HT2A), a common target for tryptamines. acs.org The cell library, with thousands of different genes knocked out, would be treated with 7-Me-αET. By sequencing the cell population before and after treatment, researchers can identify which gene knockouts confer resistance or sensitivity to the compound. nih.gov This can pinpoint essential downstream signaling partners of the primary receptor or identify novel, off-target interactions that are functionally relevant. This powerful, unbiased approach is crucial for moving from correlation to causation in target identification. bioworld.com
Development and Utilization of Advanced Preclinical Models
To bridge the gap between in vitro findings and potential in vivo effects, researchers are increasingly relying on sophisticated preclinical models that better recapitulate human physiology.
Genetically engineered mouse models (GEMMs) are invaluable tools for dissecting the role of specific genes and neural circuits in the actions of psychoactive compounds. taconic.comnih.gov To study 7-Me-αET, several types of GEMMs could be employed:
Knockout Models: Mice lacking specific targets, such as the 5-HT2A receptor or serotonin transporter, could definitively establish the necessity of these proteins for the compound's behavioral and physiological effects. researchgate.net
Humanized Models: To address species differences in receptor pharmacology, mice can be engineered to express the human version of a target gene (e.g., human 5-HT2A receptor). taconic.com This is particularly important for translating findings to human-relevant contexts.
Reporter and Cre-Driver Lines: Mouse lines that express fluorescent reporters or genetic switches (like Cre recombinase) in specific neuronal populations (e.g., HTR2A-expressing neurons) allow for precise mapping and manipulation of the circuits engaged by 7-Me-αET. nih.gov
These models enable researchers to investigate the compound's effects on specific cell types within complex brain circuits, providing insights that are not possible with traditional animal models. cyagen.com
While animal models are crucial, they have limitations in capturing human-specific aspects of brain function. nih.gov Advances in stem cell technology have enabled the development of highly relevant human-based in vitro models.
Human Cell Lines: Immortalized cell lines or primary human neurons can be used for initial screening and mechanistic studies. uchile.cl For instance, human hepatocyte cell lines are used to study the metabolism of related tryptamines like α-MT, an approach directly applicable to 7-Me-αET. nih.govmdpi.com
Brain Organoids: Three-dimensional (3D) brain organoids, grown from human pluripotent stem cells, represent a significant leap forward. cienciapioneira.org These structures self-assemble to mimic aspects of the developing human brain's architecture and cellular diversity. researchgate.netijpsjournal.com Brain organoids provide a unique platform to study the effects of compounds like 7-Me-αET on human neurodevelopment, neural network activity, and plasticity in a controlled environment, offering critical insights that are difficult to obtain otherwise. nih.govresearchgate.net
Table 2: Comparison of Preclinical Models for 7-Me-αET Research
| Model Type | Advantages | Limitations |
| Genetically Engineered Mice | Allows for study of whole-organism physiology and complex behaviors; circuit-level analysis is possible. taconic.comnih.gov | Species differences in genetics and metabolism; lower throughput. nih.gov |
| Human Cell Lines | High-throughput; genetically manipulable; useful for target validation and metabolic profiling. uchile.clnih.gov | Lack of 3D tissue architecture and complex cell-cell interactions. ijpsjournal.com |
| Human Brain Organoids | Models human-specific neurodevelopment and cellular complexity; allows for study of network effects. cienciapioneira.orgresearchgate.net | Lack of non-neural cells (e.g., microglia, vasculature); variability between batches. |
Emerging Analytical Technologies for High-Throughput Screening
The continuous emergence of novel psychoactive substances (NPS) necessitates the development of rapid and robust analytical methods for their detection and characterization. High-throughput screening (HTS) combines automation, robotics, and sensitive detection methods to test millions of chemical or biological samples quickly. wikipedia.orgbmglabtech.com
For compounds like 7-Me-αET, emerging technologies focus on coupling rapid sample introduction with highly selective mass spectrometry.
UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry is a powerful tool for screening for a wide range of NPS, including tryptamines, in biological samples with high sensitivity and specificity. nih.govsigmaaldrich.com
Ambient Ionization Mass Spectrometry: Techniques like PaperSpray® mass spectrometry (PS-MS) allow for the rapid analysis of samples with minimal preparation. nih.gov This method involves depositing a small amount of the sample onto a paper triangle, applying a solvent and a high voltage, and analyzing the resulting ions. This approach significantly reduces analysis time compared to traditional chromatographic methods, making it ideal for high-throughput forensic and toxicological screening. nih.gov
These advanced analytical methods are crucial for identifying and characterizing 7-Me-αET and its metabolites in complex matrices, supporting both forensic investigations and advanced pharmacological research.
Interdisciplinary Research Collaborations for Comprehensive Understanding
A thorough elucidation of the properties and potential of this compound (7-Me-αET) necessitates a departure from siloed research efforts. A truly comprehensive understanding can only be achieved through strategic, interdisciplinary collaborations that integrate expertise from a diverse range of scientific fields. Such a synergistic approach is essential to connect the molecule's atomic-level characteristics with its complex effects on biological systems. The study of novel psychoactive compounds increasingly relies on such integrated models to ensure that data from one domain informs and refines the questions asked in another, leading to a more holistic and robust scientific consensus.
The investigation of a novel compound like 7-Me-αET is a multifaceted challenge that no single discipline can address in isolation. Medicinal chemistry provides the foundation by synthesizing the molecule, but its biological actions require the deep expertise of neuropharmacology to characterize receptor interactions. nih.gov Computational chemistry and molecular modeling offer predictive insights that can streamline laboratory research, saving both time and resources. nih.govnih.govneuroquantology.com Meanwhile, structural biology can provide a static, high-resolution picture of the molecule-receptor interface, which behavioral science then brings to life by correlating these molecular interactions with observable effects in preclinical models. This collaborative cycle—from synthesis to behavioral output—is critical for building a complete profile of the compound.
Key disciplines that must converge to fully understand 7-Me-αET include:
Medicinal and Synthetic Chemistry: Responsible for the de novo synthesis of 7-Me-αET and the creation of analogs to probe structure-activity relationships (SAR).
Neuropharmacology: Characterizes the binding affinities and functional activities at specific receptor targets, particularly serotonin receptors like 5-HT2A. nih.gov
Computational Chemistry & Molecular Modeling: Utilizes in silico methods like molecular docking and molecular dynamics simulations to predict how 7-Me-αET interacts with receptor proteins and to guide the design of new analogs. nih.govnih.govchemrxiv.org
Structural Biology: Employs techniques such as X-ray crystallography or cryo-electron microscopy to determine the precise three-dimensional structure of 7-Me-αET bound to its biological targets.
Behavioral Science: Uses preclinical models to investigate the compound's effects on behavior, correlating molecular mechanisms with systemic outcomes.
Forensic Science and Toxicology: Develops analytical methods for the detection and quantification of 7-Me-αET and its metabolites in biological samples, which is crucial for understanding its pharmacokinetic profile. cfsre.org
The integration of these fields creates a powerful research paradigm. For instance, pharmacologists might identify an unexpected activity at a secondary receptor. nih.gov This finding can be relayed to computational chemists who can then model this interaction to understand its structural basis. nih.govnih.gov Based on these models, medicinal chemists can synthesize a new set of molecules designed to enhance or diminish this secondary activity, which are then passed back to the pharmacologists and behavioral scientists for further testing. This iterative, feedback-driven process accelerates the pace of discovery and deepens the level of understanding far more effectively than isolated efforts. drugdiscoverytrends.com
The following table outlines the potential contributions and synergistic outcomes of such an interdisciplinary approach:
| Discipline | Primary Role & Methodologies | Key Research Questions | Synergistic Outcomes |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of 7-Me-αET; design and creation of novel analogs. Methodologies include multi-step organic synthesis and purification. | How can we efficiently synthesize the pure compound? What structural modifications alter its activity? | Provides highly pure compounds for pharmacological testing and creates new molecular probes based on computational and pharmacological data. |
| Neuropharmacology | Characterization of receptor binding profiles and functional activity. Methodologies include radioligand binding assays and cell-based functional assays. | Which receptors does 7-Me-αET bind to? Is it an agonist, antagonist, or modulator? What are the downstream signaling pathways? | Generates empirical data that validates or challenges computational predictions and provides a biological context for behavioral observations. |
| Computational Chemistry | Predicting receptor-ligand interactions and guiding analog design. Methodologies include molecular docking, molecular dynamics simulations, and QSAR. nih.govnih.gov | What is the likely binding pose of 7-Me-αET in the 5-HT2A receptor? Can we predict the activity of new analogs before synthesis? | Accelerates the drug discovery cycle by prioritizing the synthesis of compounds with a higher likelihood of desired activity, reducing wasted resources. mdpi.com |
| Structural Biology | Determining the high-resolution structure of 7-Me-αET bound to its receptor target(s). Methodologies include X-ray crystallography and cryo-EM. | What are the precise atomic interactions between 7-Me-αET and its receptor? How does its binding induce a conformational change? | Provides definitive, atomic-level validation of computational models and pharmacological theories, offering a concrete blueprint for rational drug design. |
| Behavioral Science | Assessing the physiological and behavioral effects in preclinical models. Methodologies include head-twitch response (HTR) assays and drug discrimination studies. nih.gov | Does 7-Me-αET induce behavioral responses indicative of 5-HT2A receptor activation? How does its behavioral profile compare to other tryptamines? | Links molecular-level activity to organism-level effects, establishing the functional relevance of the pharmacological and chemical findings. |
Ultimately, the complex questions posed by novel psychoactive substances like 7-Me-αET demand a unified, multi-disciplinary approach. nih.gov By fostering collaboration between chemists, pharmacologists, computational scientists, and others, the scientific community can build a comprehensive and nuanced understanding of these compounds, paving the way for future innovations and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
